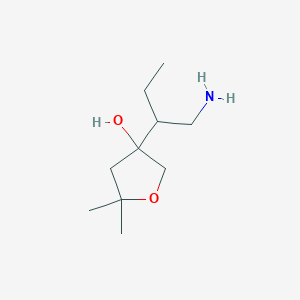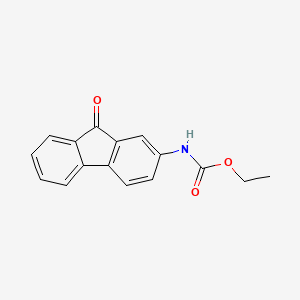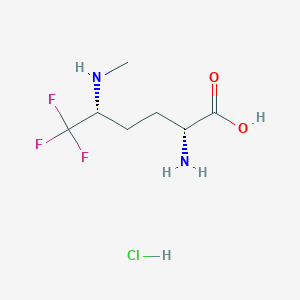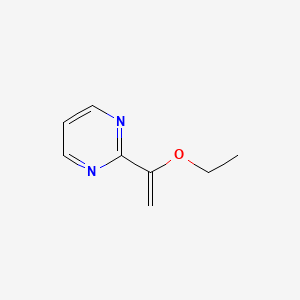![molecular formula C20H24BrN3O B13145405 7-(Adamantan-1-ylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13145405.png)
7-(Adamantan-1-ylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Adamantan-1-ylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique structure, which includes an adamantane moiety, a bromine atom, and a cyclopropyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Adamantan-1-ylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
-
Formation of the Triazolopyridine Core: : The triazolopyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and a hydrazine derivative. This step often requires the use of a catalyst and specific reaction conditions, such as elevated temperatures and inert atmosphere .
-
Introduction of the Bromine Atom: : The bromination of the triazolopyridine core can be achieved using bromine or a brominating agent like N-bromosuccinimide (NBS). This reaction is typically carried out in an organic solvent under controlled conditions to ensure selective bromination at the desired position .
-
Attachment of the Adamantane Moiety: : The adamantane moiety can be introduced through a nucleophilic substitution reaction. This step involves the reaction of an adamantane derivative with the brominated triazolopyridine intermediate in the presence of a base .
-
Cyclopropyl Group Introduction: : The cyclopropyl group can be introduced through a cyclopropanation reaction, which involves the reaction of the triazolopyridine intermediate with a suitable cyclopropylating agent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the bromine atom, resulting in the formation of dehalogenated products.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Hydroxylated derivatives of the adamantane moiety.
Reduction: Dehalogenated triazolopyridine derivatives.
Substitution: Various substituted triazolopyridine derivatives depending on the nucleophile used.
科学的研究の応用
7-(Adamantan-1-ylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
作用機序
The mechanism of action of 7-(Adamantan-1-ylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: By interacting with these targets, the compound can influence various cellular processes, such as cell proliferation, apoptosis, and immune response.
類似化合物との比較
Similar Compounds
- 7-(Adamantan-1-ylmethoxy)-3-chloro-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine
- 7-(Adamantan-1-ylmethoxy)-3-iodo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine
- 7-(Adamantan-1-ylmethoxy)-3-fluoro-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine
Uniqueness
The uniqueness of 7-(Adamantan-1-ylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the bromine atom, in particular, allows for selective substitution reactions, making it a versatile intermediate in synthetic chemistry .
特性
分子式 |
C20H24BrN3O |
|---|---|
分子量 |
402.3 g/mol |
IUPAC名 |
7-(1-adamantylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C20H24BrN3O/c21-19-23-22-18-6-17(16(10-24(18)19)15-1-2-15)25-11-20-7-12-3-13(8-20)5-14(4-12)9-20/h6,10,12-15H,1-5,7-9,11H2 |
InChIキー |
WGPBFVVKAAEFHD-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CN3C(=NN=C3Br)C=C2OCC45CC6CC(C4)CC(C6)C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


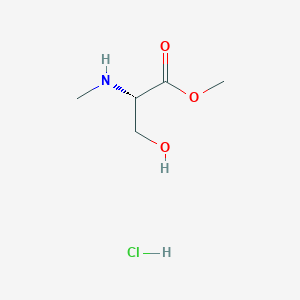
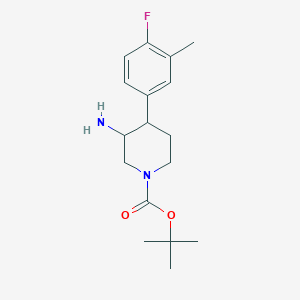
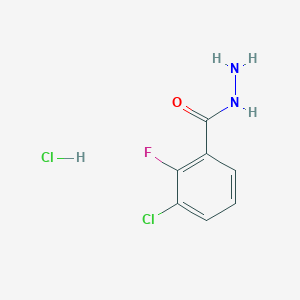
![[1-methyl-2-[(E)-(phenylcarbamoylhydrazinylidene)methyl]pyridin-1-ium-3-yl] N,N-dimethylcarbamate](/img/structure/B13145340.png)
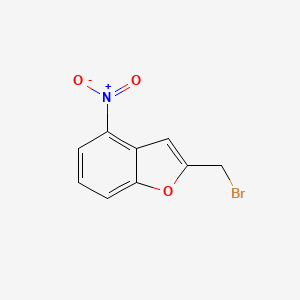


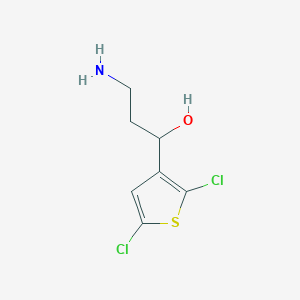
![benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate](/img/structure/B13145371.png)
